Methyl 2-aminohept-6-enoate
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Overview
Description
Methyl 2-aminohept-6-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of heptenoic acid, featuring an amino group at the second carbon and a double bond at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-aminohept-6-enoate can be synthesized through several methods. One common approach involves the reaction of hept-6-enoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. Subsequently, the ester undergoes amination using ammonia or an amine source under controlled conditions to introduce the amino group at the second carbon.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification followed by amination. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives such as 2-oxohept-6-enoate.
Reduction: Saturated derivatives like methyl 2-aminoheptanoate.
Substitution: Various substituted aminoheptenoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2-aminohept-6-enoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-aminohept-6-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 2-aminoheptanoate: A saturated analog with similar properties but lacking the double bond.
2-Aminosuberic acid derivatives: Compounds with similar amino and carboxyl functionalities but different carbon chain lengths.
Uniqueness: Methyl 2-aminohept-6-enoate is unique due to the presence of both an amino group and a double bond, which confer distinct reactivity and potential applications compared to its analogs. The double bond allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-aminohept-6-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-6-7(9)8(10)11-2/h3,7H,1,4-6,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDQNUTJYSPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116330-67-7 |
Source
|
Record name | methyl 2-aminohept-6-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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